molecular formula C10H7O3S- B229774 Naphthalene-1-sulfonate

Naphthalene-1-sulfonate

Cat. No.: B229774
M. Wt: 207.23 g/mol
InChI Key: PSZYNBSKGUBXEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene-1-sulfonate is a versatile aromatic sulfonate that serves as a fundamental building block in chemical synthesis and applied materials research. Its primary research value lies in its role as a precursor for the synthesis of naphthalene derivatives, such as 1-naphthol, through fusion processes with sodium hydroxide . This compound is a critical intermediate in the production of azo dyes and pigments, where its molecular structure contributes to the development of colorants and functions as an effective anionic dispersant and leveling agent to improve dyeing quality and pigment dispersion . In materials science, this compound derivatives, particularly when condensed with formaldehyde, are extensively used to create polycondensate superplasticizers for concrete and mortar . These compounds act as powerful water reducers, improving the workability and flowability of cementitious mixtures, which enables the production of high-strength, high-performance concrete for construction applications like bridges and skyscrapers . Furthermore, the naphthalene sulfonate ring system is integral to the design of advanced surfactants and ionic liquids . Researchers exploit this scaffold to develop new chemicals with enhanced surfactant properties, such as reduced critical micelle concentration and improved efficacy in lowering water-oil interfacial tension, making them subjects of interest for applications in enhanced oil recovery (EOR) . The electron-rich naphthalene ring provides thermal and oxidative stability, which is beneficial for creating stabilizers and dispersants for use in demanding environments, including lubricant additives, agricultural formulations, and emulsion polymerization .

Properties

IUPAC Name

naphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZYNBSKGUBXEH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7O3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Naphthalene-1-sulfonate serves as a crucial intermediate in the synthesis of several important chemical compounds. It is utilized in the production of:

  • α-Naphthol : A precursor for dyes and pharmaceuticals.
  • α-Naphthalene Sulfonic Acid : Employed in the manufacture of surfactants and dispersants.
  • α-Naphthylaminesulfonic Acid : Used in dye manufacturing and as a reagent in organic synthesis .

Additionally, sodium 1-naphthalenesulfonate has been employed as a stationary phase in chromatography for the resolution of complex mixtures, such as dichlorophenol isomers .

Surfactant and Dispersant Applications

Surfactant Properties
this compound exhibits strong surfactant properties, making it effective in reducing interfacial tension in various formulations. It is particularly useful in:

  • Textile Industry : As a dispersant for dyes and coatings, enhancing the uniform application of colorants.
  • Pesticide Formulations : Improving the stability and efficacy of active ingredients.
  • Cement Industry : Acting as a water-reducing agent to enhance workability and strength .

Recent studies have explored the development of ionic liquids based on naphthalene sulfonates, which demonstrate improved surfactant characteristics compared to traditional naphthalene derivatives. These new formulations have shown high thermal stability and solubility, facilitating their use in aqueous systems .

Wastewater Treatment

Role in Environmental Remediation
this compound has been investigated for its potential in treating industrial wastewater, particularly from textile and tannery operations. Its effectiveness as an adsorbent for organic pollutants has been demonstrated through various extraction techniques:

  • Solid-Phase Extraction : Utilized to concentrate anionic pollutants from wastewater samples, achieving recoveries between 72% and 103% for various analytes .
  • Chemical Treatment Processes : The compound has been integrated into treatment schemes that combine biological methods with chemical precipitation to enhance the removal of contaminants like phosphorus and nitrogen from wastewater .

Case Study 1: Textile Industry Wastewater Treatment

In a pilot study examining wastewater from textile manufacturing, this compound was used to optimize extraction processes for nonionic pollutants. The study highlighted its efficiency in recovering organic compounds through advanced chromatographic techniques, showcasing its utility in environmental monitoring and remediation efforts .

Case Study 2: Synthesis of Ionic Liquids

Research into the synthesis of naphthalene-based ionic liquids demonstrated their enhanced surfactant properties compared to traditional naphthalene sulfonates. These ionic liquids were found to significantly reduce interfacial tension between water and oil phases, indicating potential applications in enhanced oil recovery processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares naphthalene-1-sulfonate with structurally related sulfonated aromatic compounds:

Compound Name Molecular Formula Key Substituents Applications Key Properties
Sodium this compound C₁₀H₇NaO₃S -SO₃⁻ at position 1 Stabilizers, ionic liquids, dyes High aqueous solubility, thermal stability
8-(Phenylamino)this compound (ANS) C₁₆H₁₃NO₃S -NHPh at position 8, -SO₃⁻ at 1 Fluorescent probe in protein binding Low RecA binding affinity
Dansyl derivatives (e.g., NUQDOU) Varies (e.g., C₂₃H₂₅N₃O₆S₂) -N(CH₃)₂ at position 5, -SO₃⁻ at 1 Crystallography, fluorescence studies Stabilized by C–H⋯O hydrogen bonds
Acid Blue 113 C₃₂H₂₁N₅Na₂O₇S₂ Diazenyl and sulfonate groups Textile dye, metal ion adsorption High polarity, degraded via azo bond cleavage
Chromotrope FB C₁₉H₁₂N₂Na₂O₇S₂ Hydrazinylidene and sulfonate pH indicator, biological staining Disodium salt with dual sulfonate groups

Key Research Findings

Degradation Pathways
  • This compound is metabolized via the naphthalene degradation pathway in Sphingomonas melonis, involving enzymes like naphthalene disulfonate 1,2-dioxygenase .
  • Azo dyes like Acid Blue 113 undergo reductive cleavage of the -N=N- bond, yielding intermediates such as 1,4-diaminonaphthalene and this compound .
Physical and Chemical Stability
  • Ionic liquids derived from this compound (e.g., 4-(n-octyl)this compound with imidazolium cations) exhibit lower melting points and higher water solubility compared to the parent compound .
  • In capillary electrophoresis, this compound’s electrophoretic mobility (μeff,1-NS = 2.1 × 10⁻⁴ cm²/V·s) serves as a reference for analyzing gold nanoparticles .

Q & A

Q. How to design a longitudinal study on the ecological impact of this compound in soil ecosystems?

  • Methodological Answer : Establish microcosm experiments with controlled spiking levels (e.g., 10–100 mg/kg soil). Monitor microbial diversity via 16S rRNA sequencing and enzyme activity assays (e.g., dehydrogenase, urease). Use ANOVA with repeated measures to assess temporal trends. Report results following CARE guidelines for environmental health studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene-1-sulfonate
Reactant of Route 2
Naphthalene-1-sulfonate

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